molecular formula C12H10N4 B1498866 3-(pyridin-2-yl)-1H-indazol-5-amine CAS No. 1177100-99-0

3-(pyridin-2-yl)-1H-indazol-5-amine

Cat. No. B1498866
CAS RN: 1177100-99-0
M. Wt: 210.23 g/mol
InChI Key: LKWZBIVBDADZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a pyridin-2-yl group are often used in the field of medicinal chemistry due to their versatile properties . They can be part of larger organic compounds and contribute to their chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with pyridin-2-yl derivatives . For example, complexes were synthesized from the reactions of a ligand with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined by single-crystal X-ray diffraction analysis . The structures can be influenced by factors such as the presence of different functional groups and the spatial orientation of substituents .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on various factors . For example, the reaction of 5-aryl-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitriles and 2-amino-4-aryloxazoles in anhydrous medium produced mixtures of previously described compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the presence of different functional groups .

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the specific biological target .

Safety and Hazards

Safety data sheets for similar compounds often recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation are usually recommended .

properties

IUPAC Name

3-pyridin-2-yl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-8-4-5-10-9(7-8)12(16-15-10)11-3-1-2-6-14-11/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWZBIVBDADZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653487
Record name 3-(Pyridin-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyridin-2-yl)-1H-indazol-5-amine

CAS RN

1177100-99-0
Record name 3-(Pyridin-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(pyridin-2-yl)-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(pyridin-2-yl)-1H-indazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-(pyridin-2-yl)-1H-indazol-5-amine
Reactant of Route 4
3-(pyridin-2-yl)-1H-indazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-(pyridin-2-yl)-1H-indazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-(pyridin-2-yl)-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.